molecular formula C19H28ClN3O B5394574 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE

Cat. No.: B5394574
M. Wt: 349.9 g/mol
InChI Key: OTSSXWNUPBOHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE typically involves the reaction of piperazine derivatives with appropriate chlorophenyl and cyclohexylacetyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its combination of chlorophenyl and cyclohexylacetyl groups provides a unique profile that may offer advantages in terms of efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c20-18-9-5-4-6-16(18)14-22-10-12-23(13-11-22)15-19(24)21-17-7-2-1-3-8-17/h4-6,9,17H,1-3,7-8,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSSXWNUPBOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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